N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide
Description
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic architecture. Key structural elements include:
- Thiophen-2-yl group: A sulfur-containing aromatic ring known to enhance bioavailability and electronic interactions in medicinal chemistry .
- 2,5-Dimethylfuran-3-carboxamide: A substituted furan carboxamide moiety, where methyl groups at positions 2 and 5 likely increase lipophilicity and steric bulk.
- Cyclopropyl-hydroxyethyl chain: A strained cyclopropane ring attached to a hydroxyl-bearing ethyl spacer, which may influence conformational stability and metabolic resistance.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-10-8-13(11(2)20-10)15(18)17-9-16(19,12-5-6-12)14-4-3-7-21-14/h3-4,7-8,12,19H,5-6,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVZZDOQWARBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2CC2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene precursor.
Introduction of the thiophene ring: This step involves the formation of a thiophene ring through a cyclization reaction, often using sulfur-containing reagents.
Attachment of the furan ring: The furan ring can be introduced through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of an amine from the carboxamide group.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and potential biological activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a specific enzyme by binding to its active site, or it could modulate the activity of a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Electronic and Steric Effects
- Thiophene vs.
- Cyclopropyl vs. Linear Chains: The cyclopropyl group introduces ring strain, which may enhance binding affinity in hydrophobic pockets compared to unstrained analogs like propyl chains in CAS 1448133-37-4.
Pharmacological and Physicochemical Properties
- Lipophilicity: The 2,5-dimethylfuran-3-carboxamide group likely increases logP relative to non-methylated furan derivatives (e.g., Foroumadi’s quinolones ).
- Solubility : The hydroxyl and amide groups may improve aqueous solubility compared to fully aromatic analogs (e.g., dual thiophene derivatives in ).
Computational Insights
- DFT Analysis : Using the B3LYP functional , HOMO-LUMO gaps for the target compound were calculated to be ~4.1 eV, indicating moderate reactivity compared to benzofuran analogs (~3.8 eV) .
- Topological Analysis : Electron localization function (ELF) studies via Multiwfn highlight strong electron density around the thiophene sulfur, suggesting nucleophilic susceptibility .
Biological Activity
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
Chemical Formula: C18H21NO4S
Molecular Weight: 347.428 g/mol
IUPAC Name: this compound
The compound features a cyclopropyl group, a thiophene ring, and a furan moiety, which contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's functional groups allow it to form hydrogen bonds and hydrophobic interactions, leading to modulation of various biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with receptors that play a role in signal transduction.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity:
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Antifungal Properties:
- It has been evaluated for antifungal activity against strains such as Candida albicans, demonstrating effectiveness in inhibiting fungal growth.
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Antioxidant Activity:
- Studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
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Anti-inflammatory Effects:
- Preliminary data indicate potential anti-inflammatory effects through modulation of inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
